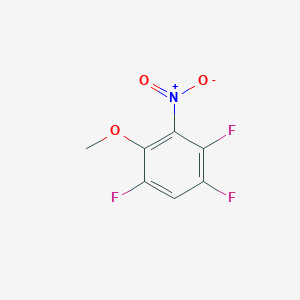

1,2,5-Trifluoro-4-methoxy-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trifluoro-4-methoxy-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c1-14-7-4(9)2-3(8)5(10)6(7)11(12)13/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUUUMROSPVHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804458-32-9 | |

| Record name | 1,2,5-trifluoro-4-methoxy-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations of 1,2,5 Trifluoro 4 Methoxy 3 Nitrobenzene

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. tcichemicals.com Its chemistry is primarily characterized by reduction to various other nitrogen-containing functional groups and its influence on the aromatic system.

Reductive Transformations of the Nitro Moiety

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the corresponding anilines. researchgate.net This process proceeds through several intermediates, with the nitroso and hydroxylamine (B1172632) species being key.

Chemoselective Reduction Protocols

Chemoselective reduction of a nitro group in the presence of other reducible functional groups is a significant challenge in synthetic chemistry. For nitroaromatics, various reagents and catalytic systems have been developed to achieve this selectivity. nih.gov For instance, by choosing a less active reductant like phenylsilane (B129415) over a more active one such as pinacol (B44631) borane, it is possible to selectively reduce a nitro group while leaving a carbonyl group intact. cardiff.ac.ukcam.ac.ukacs.org While specific protocols for 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene are not documented, general methods using catalytic transfer hydrogenation or specific metal hydrides are often employed for related compounds.

Catalytic Systems for Nitro Reduction (e.g., Iron(salen) Complexes)

Iron complexes are attractive catalysts for nitro reduction due to iron's low cost and toxicity. Simple iron salts and coordinated iron complexes have been shown to catalyze the reduction of nitroaromatics. cardiff.ac.ukacs.org A bench-stable [Fe(salen)₂]-μ-oxo precatalyst, for example, has been reported to effectively catalyze the reduction of a range of nitro compounds at room temperature. nih.govcardiff.ac.ukcam.ac.uk The catalytic cycle is believed to involve the generation of an iron hydride as a key intermediate. nih.govcardiff.ac.uk

Table 1: Examples of Catalytic Systems for Nitroarene Reduction

| Catalyst System | Reductant | Conditions | Reference |

|---|---|---|---|

| [Fe(salen)₂]-μ-oxo | Phenylsilane (H₃SiPh) | Room Temperature | nih.govcardiff.ac.ukcam.ac.uk |

| Fe₃(CO)₁₂ | - | High Temperature | cardiff.ac.ukacs.org |

| FeBr₂ | - | High Temperature | cardiff.ac.ukacs.org |

| FeCl₃·6H₂O / 2,2'-bipyridyl | Hydrazine monohydrate | 100 °C in water | researchgate.net |

This table represents general systems and has not been specifically tested on this compound.

Electrophilic and Nucleophilic Character of the Nitro Group

The nitro group is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the aromatic ring towards electrophilic aromatic substitution. tcichemicals.comcymitquimica.comchempedia.info Any substitution would be directed to the meta position relative to the nitro group. Conversely, this electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. mdpi.com The nitro group itself can also act as a leaving group in some nucleophilic aromatic substitution reactions. tcichemicals.comresearchgate.net

Reactivity of the Fluorine Substituents

Fluorine atoms on an aromatic ring have a dual electronic effect: they are strongly electron-withdrawing by induction and weakly electron-donating by resonance. researchgate.net In polyfluorinated nitroaromatics, the powerful electron-withdrawing effect of the nitro group, combined with that of the fluorine atoms, makes the benzene (B151609) ring highly electron-deficient. This significantly facilitates nucleophilic aromatic substitution (SₙAr) reactions, where one of the fluorine atoms can be displaced by a nucleophile. The positions most activated for such substitution would be those ortho and para to the strongly deactivating nitro group. The relative lability of the fluorine substituents would depend on their position relative to the nitro and methoxy (B1213986) groups.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylsilane |

| Pinacol borane |

| Nitrosobenzene |

Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of this compound. This reaction proceeds via a two-step addition-elimination mechanism. mdpi.com In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this stage. libretexts.org In the second, faster step, a leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The aromatic ring of this compound is exceptionally activated towards nucleophilic attack. This activation is a cumulative effect of the strong electron-withdrawing nature of the nitro group and the three fluorine atoms. nih.govlibretexts.org These groups decrease the electron density of the benzene ring, making it highly electrophilic and susceptible to attack by nucleophiles. nih.govresearchgate.net The nitro group, positioned ortho and para to two of the fluorine atoms, provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer intermediate. nih.govnih.gov Consequently, the fluorine atoms at the C1 and C5 positions are particularly activated for substitution. Nucleophilic attack at these positions allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction. libretexts.orgnih.gov Various oxygen, nitrogen, and sulfur-based nucleophiles can readily displace one of the activated fluorine atoms under relatively mild conditions. researchgate.net

Relative Mobilities of Fluorine and Other Leaving Groups

In the context of SNAr reactions, the mobility of a leaving group does not always follow the same trends observed in aliphatic SN2 reactions, where iodide is typically the best leaving group and fluoride (B91410) is the worst. chemrxiv.org For SNAr, the order of reactivity for halogens is often F > Cl > Br > I. nih.govchemrxiv.org This seemingly counterintuitive trend is a direct consequence of the addition-elimination mechanism. chemrxiv.org

The rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. libretexts.orgnih.gov Fluorine's exceptional electronegativity plays a crucial role in this first step. By exerting a powerful inductive effect, fluorine withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and thus more susceptible to attack. libretexts.orgchemrxiv.org This effect significantly stabilizes the negatively charged Meisenheimer complex, lowering the energy of the transition state for its formation. libretexts.org While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step. chemrxiv.org The substantial acceleration of the first step due to fluorine's electron-withdrawing properties more than compensates for the energy required to break the strong C-F bond in the second step. chemrxiv.org Therefore, in activated systems like this compound, fluorine atoms are excellent leaving groups, exhibiting high mobility in SNAr reactions.

| Leaving Group (X) | Relative Rate (kX/kCl) | Governing Factor in Rate-Determining Step |

|---|---|---|

| F | High | Strong inductive effect activates the ring for nucleophilic attack. libretexts.org |

| Cl | Reference | Moderate inductive effect. |

| Br | Low | Weaker inductive effect compared to F and Cl. |

| I | Very Low | Weakest inductive effect among halogens. |

Influence of Electron-Withdrawing Fluorine Atoms on Ring Activation

This activation is most pronounced at the carbon atoms bearing the fluorine atoms themselves. The strong inductive pull makes these carbons highly electrophilic. chemrxiv.org As previously discussed, this inductive effect is critical for stabilizing the Meisenheimer intermediate formed during an SNAr reaction. libretexts.org Research on related polyfluorinated aromatic compounds has shown that the activating influence of a fluorine atom can vary depending on its position relative to the substitution site. nih.gov Fluorine atoms located ortho or meta to the point of nucleophilic attack are generally activating, while a para-fluorine can be slightly deactivating. nih.gov In this compound, the combined inductive pull of three fluorine atoms and the strong resonance and inductive effects of the nitro group create a profoundly electrophilic aromatic system, primed for facile SNAr reactions. nih.gov

Transformations Involving the Methoxy Group

While SNAr at the C-F positions is a dominant reaction pathway, the methoxy group can also undergo transformation, typically under specific conditions that differ from those promoting SNAr. The most common reaction involving the methoxy group in such an electron-deficient aromatic system is ether cleavage (demethylation) to yield the corresponding phenol (B47542).

This transformation generally requires potent reagents. Lewis acids such as aluminum chloride (AlCl₃) or boron trichloride (B1173362) (BCl₃) are commonly used to cleave aromatic methoxy groups. researchgate.net The Lewis acid coordinates to the oxygen atom of the methoxy group, making it a better leaving group and facilitating a nucleophilic attack on the methyl carbon. In highly electron-deficient systems, the ring's reactivity can further promote this cleavage. researchgate.net

More modern methods have also been developed for chemoselective demethylation. For instance, organophotoredox catalysis can achieve the cleavage of phenolic ethers under mild conditions, a method that shows tolerance for various functional groups, including nitro groups. Additionally, the methoxy group can be viewed as a synthetic handle. It can be converted into a more reactive triflate group, which can then participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Multi-functional Group Reactivity and Chemoselectivity

The presence of multiple reactive sites on this compound—the activated C-F bonds, the reducible nitro group, and the cleavable methoxy group—raises important questions of chemoselectivity. The outcome of a reaction is highly dependent on the reagents and conditions employed.

Nucleophilic Aromatic Substitution: Under typical SNAr conditions using common nucleophiles (e.g., amines, alkoxides, thiolates), the substitution of one of the activated fluorine atoms is the most probable outcome. The fluorine at C5, being para to the nitro group, and the fluorine at C1, being ortho to the nitro group, are the most likely sites for substitution due to maximal stabilization of the Meisenheimer intermediate. nih.govnih.gov

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl₂) in acidic media or through catalytic hydrogenation (e.g., H₂, Pd/C). These conditions can often be chosen to leave the aryl fluorides and the methoxy ether intact, demonstrating high chemoselectivity for nitro reduction.

Methoxy Group Cleavage: As discussed, demethylation requires specific, often harsh, conditions such as strong Lewis acids or specialized catalytic systems. researchgate.net These conditions are distinct from those used for SNAr or nitro reduction, allowing for the selective transformation of the methoxy group if desired.

Therefore, by carefully selecting the reaction conditions, it is possible to selectively target a specific functional group on the this compound scaffold, making it a versatile building block in organic synthesis.

Radical Pathways and Single Electron Transfer (SET) Processes

Beyond two-electron ionic pathways like SNAr, the reaction chemistry of nitroaromatics can also involve single-electron mechanisms. These processes are initiated by the transfer of a single electron to the nitroaromatic compound, forming a radical anion.

Nitroarenes are excellent electron acceptors due to the powerful electron-withdrawing nature of the nitro group. nih.gov The molecule this compound, with its additional electron-withdrawing fluorine atoms, is particularly susceptible to reduction via a single electron transfer (SET) event. Upon accepting an electron from a suitable donor (such as an anionic organic base, a photoexcited catalyst, or an electrode), it forms a stable nitrobenzenide radical anion. nih.gov

The formation of this radical anion intermediate can initiate a variety of reaction cascades. nih.gov For example, the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a well-known radical pathway for nucleophilic substitution on aromatic rings. While distinct from the SNAr mechanism, it can also lead to the substitution of a leaving group. The generation of radical species offers alternative reactivity patterns that are not accessible through conventional ionic pathways, expanding the synthetic utility of highly functionalized nitroaromatics. nih.gov Recent studies combining electron paramagnetic resonance (EPR) spectroscopy and calculations have confirmed the direct single electron transfer from anionic bases to nitrobenzene (B124822), leading to stable radical ion-pairs. nih.gov This fundamental process highlights the potential for this compound to engage in radical-based transformations.

Radical Anion Formation and Subsequent Transformations

The formation of radical anions is a well-documented phenomenon for many nitroaromatic compounds. This typically occurs through single electron transfer (SET) from a suitable donor or via electrochemical reduction. The resulting radical anion is a key intermediate in various chemical transformations. For nitrobenzenes, the unpaired electron is largely delocalized over the nitro group and the aromatic ring, a feature that can be characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

However, specific EPR studies or detailed reports on the generation and subsequent reactions of the radical anion of this compound are absent from the current body of scientific literature. While it is plausible to extrapolate that this compound would form a radical anion under appropriate reducing conditions, the specific hyperfine coupling constants and the stability and reactivity of this intermediate have not been experimentally determined. Research on related compounds, such as other fluorinated nitrobenzenes, indicates that the presence and position of fluorine and methoxy substituents would significantly influence the electron distribution and subsequent reactivity of the radical anion, but direct evidence for the title compound is unavailable.

Kinetic and Thermodynamic Aspects of Reactivity

Determination of Activation Parameters and Reaction Rates

A comprehensive understanding of the reactivity of a compound requires the experimental determination of its reaction rates under various conditions and the subsequent calculation of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide crucial insights into the reaction mechanism and the structure of the transition state.

A diligent search of chemical databases and scientific journals did not yield any specific studies that have measured the reaction rates or determined the activation parameters for any reaction involving this compound. Consequently, no data tables of experimentally determined values can be presented.

Enthalpy-Entropy Compensation Effects in Aromatic Reactions

Enthalpy-entropy compensation (EEC) is a phenomenon observed in a series of related chemical reactions where a linear relationship exists between the enthalpy and entropy of activation. This effect can provide insights into the role of the solvent and the nature of the interaction between the reactants.

The investigation of EEC requires a systematic study of a series of reactions, for instance, by varying a substituent on the aromatic ring or by changing the nucleophile or the solvent. As there is a lack of kinetic data for reactions of this compound, no studies on enthalpy-entropy compensation effects involving this specific compound have been reported.

Computational and Theoretical Chemistry Studies of 1,2,5 Trifluoro 4 Methoxy 3 Nitrobenzene

Quantum Chemical Characterization of Electronic Structure

A thorough understanding of a molecule's electronic structure is fundamental to predicting its stability, reactivity, and spectroscopic properties. Quantum chemical calculations provide invaluable insights into these aspects.

Density Functional Theory (DFT) Applications for Molecular Description

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would yield the molecule's lowest energy conformation.

Furthermore, DFT is used to compute a range of electronic properties. Key parameters that would be investigated include:

Electron Density Distribution: Visualizes the probability of finding an electron at a particular point in space, highlighting areas of high and low electron density which are crucial for understanding intermolecular interactions.

Electrostatic Potential (ESP) Map: A color-coded map that illustrates the electrostatic potential on the molecule's surface. This map is instrumental in identifying regions susceptible to nucleophilic or electrophilic attack.

Without specific studies on this compound, no data for these properties can be presented.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: The innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). Regions where the LUMO is localized are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

A computational study on this compound would calculate the energies and visualize the spatial distribution of its HOMO and LUMO. This analysis would be crucial for predicting how the molecule would interact with other reagents. In the absence of such a study, no specific FMO data or reactivity predictions can be made.

Mechanistic Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Mapping of Reaction Pathways and Transition State Analysis

For any potential reaction involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods would be used to map the potential energy surface. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state analysis is a key component of this process. The transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. Locating and characterizing the transition state is essential for understanding the mechanism and predicting the reaction rate.

Calculation of Energy Barriers and Reaction Energetics

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located, their energies can be calculated. This allows for the determination of key thermodynamic and kinetic parameters:

Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Reaction Energy: The energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

These calculations would provide a quantitative understanding of the feasibility and rate of potential reactions of this compound.

Identification of Key Intermediates and Catalytic Cycles

In more complex reactions, particularly those involving catalysts, computational modeling can be used to identify key reactive intermediates and elucidate the steps of a catalytic cycle. For instance, in a catalyzed reduction of the nitro group of this compound, DFT calculations could be used to model the interaction of the molecule with the catalyst, the formation of intermediate species, and the regeneration of the catalyst at the end of the cycle.

Without published research on the reactivity of this compound, it is not possible to provide any specific information on its reaction pathways, energy barriers, or the nature of any intermediates or catalytic cycles it might be involved in.

Theoretical Investigations of Substituent Effects

The reactivity and electronic properties of this compound are heavily influenced by the five substituents on the benzene (B151609) ring: three fluorine atoms, a methoxy (B1213986) group, and a nitro group. Theoretical studies allow for a detailed analysis of how these groups modulate the electron density distribution within the molecule.

The effects of substituents on an aromatic ring are typically understood through a combination of inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons. libretexts.orgchemrxiv.org

Fluorine Atoms: As highly electronegative atoms, fluorine substituents exert a strong electron-withdrawing inductive effect (-I). libretexts.org This effect tends to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org Conversely, fluorine can exhibit a +R effect by donating a lone pair of electrons to the pi system of the ring.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both inductively (-I) and through resonance (-R). libretexts.orgminia.edu.eg The nitrogen and oxygen atoms are highly electronegative, and the pi system of the nitro group can withdraw electron density from the benzene ring. minia.edu.eg This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. rsc.org

Table 1: Summary of Substituent Electronic Effects| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Deactivating |

| -OCH₃ (Methoxy) | -I (Withdrawing) | +R (Donating) | Activating |

| -NO₂ (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

Computational Studies on Solvent Influence on Reactivity

The reactivity of a molecule can be significantly altered by the solvent in which a reaction is carried out. Computational methods are instrumental in understanding these solvent effects at a molecular level. For this compound, the polarity of the solvent can influence reaction rates and equilibria by stabilizing or destabilizing the ground state, transition states, and products.

A common approach to modeling solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants. These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculations while still capturing the bulk electrostatic effects of the solvent.

Computational studies on similar nitroaromatic compounds have shown that solvent polarity can have a profound impact on their electronic structure and spectral properties. acs.org For instance, an increase in solvent polarity can lead to the stabilization of excited states, resulting in solvatochromic shifts in the molecule's absorption spectra. acs.org

The influence of the solvent on the reactivity of this compound can be analyzed by calculating reaction energy profiles in different solvent environments. For example, in nucleophilic aromatic substitution (SNAr) reactions, a polar aprotic solvent would be expected to increase the reaction rate by stabilizing the charged Meisenheimer complex intermediate. The Kamlet-Taft multiparametric approach is another tool used to quantitatively analyze solvent effects by correlating kinetic data with solvent properties like hydrogen bond acidity, basicity, and polarizability. nih.gov

Table 2: Expected Influence of Solvent Properties on Reactivity| Solvent Property | Influence on Ground State | Influence on Polar Transition State | Expected Effect on Reaction Rate |

|---|---|---|---|

| Polarity/Dielectric Constant | Moderate stabilization | Strong stabilization | Increase |

| Hydrogen Bond Donation (Protic Solvents) | Can solvate reactants | May stabilize or destabilize depending on the specific interactions | Variable |

| Polarizability | Stabilization through dispersion forces | Stabilization of charged intermediates | Increase |

Molecular Dynamics and Conformational Space Exploration

The three-dimensional structure and flexibility of this compound are key determinants of its chemical properties. The methoxy and nitro groups are not rigidly fixed in the plane of the benzene ring and can rotate around their single bonds to the ring. This rotation gives rise to different conformers with varying energies.

Computational methods, particularly potential energy surface (PES) scans, are used to explore the conformational space of the molecule. ufms.br By systematically rotating the dihedral angles of the methoxy and nitro groups and calculating the energy at each step, a map of the conformational energy landscape can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

For the methoxy group, studies on similar aromatic ethers have shown that the planar conformation, where the C-O-C plane is coplanar with the aromatic ring, is often the most stable due to favorable resonance interactions. However, steric hindrance from adjacent substituents can force the methoxy group out of the plane. researchgate.net In this compound, the presence of an adjacent fluorine atom and a nitro group would likely lead to a non-planar preferred conformation for the methoxy group to minimize steric repulsion.

Similarly, the nitro group's orientation is influenced by a balance between resonance stabilization, which favors planarity, and steric hindrance. rsc.org The presence of ortho substituents can cause the nitro group to twist out of the plane of the benzene ring, which can, in turn, affect its electron-withdrawing ability. rsc.org

Table 3: Predicted Conformational Preferences| Functional Group | Key Dihedral Angle | Factors Influencing Conformation | Predicted Stable Conformation |

|---|---|---|---|

| Methoxy (-OCH₃) | C-C-O-C | Resonance (favors planar), Steric Hindrance (favors non-planar) | Non-planar due to adjacent F and NO₂ groups |

| Nitro (-NO₂) | C-C-N-O | Resonance (favors planar), Steric Hindrance (favors non-planar) | Twisted out of the plane due to adjacent methoxy group |

Derivatization and Analog Development from the 1,2,5 Trifluoro 4 Methoxy 3 Nitrobenzene Scaffold

Synthesis of Amino-Substituted Derivatives

The introduction of amino groups to the 1,2,5-trifluoro-4-methoxy-3-nitrobenzene ring is primarily achieved through nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing capacity of the nitro group, combined with the activation provided by the fluorine atoms, renders the aromatic ring highly susceptible to attack by nucleophiles such as primary and secondary amines.

The reaction typically proceeds under mild conditions, with the amine displacing one of the fluorine atoms. The regioselectivity of the substitution is influenced by the electronic environment of the ring. The fluorine atom ortho or para to the nitro group is the most activated and, therefore, the most likely to be displaced. In the case of this compound, the fluorine at the 2- or 5-position would be the primary sites for nucleophilic attack.

A general representation of this reaction is depicted below:

Reaction Scheme for Amino-Substitution

Where R can be an alkyl, aryl, or other organic moiety.

The resulting amino-substituted derivatives can serve as versatile intermediates for further functionalization, such as the construction of heterocyclic systems or for amide bond formation.

| Amine Nucleophile | Expected Product | Typical Reaction Conditions |

|---|---|---|

| Ammonia | Amino-difluoro-methoxy-nitrobenzene | Aqueous or alcoholic ammonia, room temperature to mild heating |

| Primary Amines (e.g., methylamine, aniline) | N-substituted-amino-difluoro-methoxy-nitrobenzene | Aprotic polar solvent (e.g., DMF, DMSO), often with a non-nucleophilic base |

| Secondary Amines (e.g., dimethylamine, piperidine) | N,N-disubstituted-amino-difluoro-methoxy-nitrobenzene | Aprotic polar solvent, room temperature |

Modifications and Derivatization of the Methoxy (B1213986) Group

The methoxy group in this compound can be a target for modification, most commonly through ether cleavage to yield a phenol (B47542). This transformation is significant as it unmasks a reactive hydroxyl group, allowing for a different set of derivatization strategies.

Ether cleavage of aromatic ethers typically requires harsh conditions due to the stability of the aryl-oxygen bond. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comnumberanalytics.com Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are often employed. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the methyl group in an SN2 fashion. masterorganicchemistry.commasterorganicchemistry.com

General Reaction for Methoxy Group Cleavage

The resulting phenol is a valuable precursor for the synthesis of esters, ethers, and other functional derivatives via reactions at the hydroxyl group.

| Reagent | Product | Reaction Type |

|---|---|---|

| HBr or HI | 2,4,5-Trifluoro-3-nitro-phenol | Acid-catalyzed ether cleavage |

| Boron tribromide (BBr3) | 2,4,5-Trifluoro-3-nitro-phenol | Lewis acid-mediated ether cleavage |

Strategic Alterations of the Fluorine Substitution Pattern

Altering the fluorine substitution pattern on the benzene (B151609) ring is typically achieved by starting with different fluorinated precursors rather than by direct modification of this compound. The synthesis of fluorinated aromatic compounds often involves halogen exchange (Halex) reactions or the use of building blocks with the desired fluorine arrangement. researchgate.netbeilstein-journals.org

For instance, the synthesis of a positional isomer could start from a dichloronitrobenzene derivative, where chlorine atoms are substituted by fluorine using a fluoride (B91410) salt like potassium fluoride in a polar aprotic solvent. google.com The specific placement of the fluorine atoms in the final product is dictated by the substitution pattern of the starting material.

The electronic properties and reactivity of the resulting isomers can vary significantly based on the position of the fluorine atoms relative to the nitro and methoxy groups.

| Synthetic Approach | Example Precursor | Potential Product Isomer |

|---|---|---|

| Halogen Exchange (Halex) Reaction | 1,2,5-Trichloro-4-methoxy-3-nitrobenzene | This compound |

| Nitration of a Fluorinated Precursor | 1,2,4-Trifluoro-5-methoxybenzene | This compound and other isomers |

Cycloaddition Reactions and Formation of Fused Ring Systems

The electron-deficient nature of the this compound ring system suggests its potential participation in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. wikipedia.orgbeilstein-journals.orgnih.gov The presence of multiple electron-withdrawing groups (three fluorine atoms and a nitro group) activates the aromatic double bonds towards reaction with a conjugated diene.

A [4+2] cycloaddition would lead to the formation of a bicyclic system, effectively creating a fused ring structure. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric interactions between the diene and the dienophile. wikipedia.orgbeilstein-journals.orgnih.gov

Hypothetical Diels-Alder Reaction

While specific examples involving this compound are not extensively documented, the reactivity of related fluorinated and nitrated aromatics in cycloadditions supports this potential pathway for generating complex polycyclic structures. beilstein-journals.orgnih.gov

Generation of Complex Aromatic Systems and Biphenyls

The formation of biphenyl (B1667301) structures from this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govsemanticscholar.orgresearchgate.netnih.govlibretexts.orgtcichemicals.com In this reaction, one of the fluorine atoms of the highly electron-poor nitrobenzene (B124822) derivative acts as a leaving group, coupling with an organoboron reagent (typically a boronic acid or ester).

The high degree of fluorination and the presence of the nitro group can make these couplings challenging, sometimes requiring optimized catalyst systems and reaction conditions to achieve good yields and minimize side reactions like homocoupling of the boronic acid. nih.govsemanticscholar.orgresearchgate.net

Suzuki-Miyaura Coupling Reaction

Where Ar is an aryl group.

This methodology provides a powerful tool for the synthesis of complex biaryl and polyaryl systems, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) with a phosphine (B1218219) ligand | Substituted biphenyl |

| Stille Coupling | Organostannane | Pd catalyst | Substituted biphenyl |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Substituted biphenyl |

Comparative Studies with Positional Isomers and Related Structures

The chemical reactivity and physical properties of trifluoro-methoxy-nitrobenzene are highly dependent on the relative positions of the substituents. A comparative analysis of this compound with its positional isomers would reveal important structure-property relationships.

For instance, the position of the nitro group relative to the fluorine atoms significantly impacts the activation of these halogens towards nucleophilic aromatic substitution. An isomer where the nitro group is not ortho or para to a given fluorine atom would exhibit lower reactivity at that position. Similarly, the directing effects of the methoxy and nitro groups in electrophilic aromatic substitution would differ between isomers, leading to different products upon, for example, further nitration or halogenation. stackexchange.com

Spectroscopic analysis (NMR, IR, MS) is a critical tool for differentiating between these isomers. For example, in 19F NMR, the coupling patterns and chemical shifts would be unique for each isomer, providing a definitive structural fingerprint.

Studies on related structures, such as dinitrofluorobenzenes or other polyfluorinated nitroaromatics, provide valuable insights into the expected reactivity of the this compound scaffold. nih.gov For example, the sequential substitution of fluorine atoms in 4,5-difluoro-1,2-dinitrobenzene demonstrates the step-wise functionalization that is also possible with the target compound. nih.gov

| Isomer | Key Structural Feature | Predicted Impact on Reactivity |

|---|---|---|

| This compound | Nitro group is ortho to F at C-2 and meta to F at C-5. | High reactivity at C-2 for SNAr. |

| Isomer with nitro group at C-2 | Nitro group is ortho to F at C-1 and meta to F at C-3. | High reactivity at C-1 for SNAr. |

| Isomer with nitro group at C-5 | Nitro group is ortho to F at C-4 and meta to F at C-1. | High reactivity at C-4 for SNAr. |

Advanced Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. For 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to assign the complete chemical structure.

¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methoxy (B1213986) (-OCH₃) protons and a signal for the lone aromatic proton. The chemical shift of the aromatic proton would be influenced by the surrounding fluorine and nitro groups.

¹³C NMR: The carbon NMR spectrum would provide information on each of the seven unique carbon atoms in the molecule. The chemical shifts would be indicative of their environment, distinguishing between the methoxy carbon, the aromatic carbons bonded to fluorine, the carbon attached to the nitro group, and the remaining aromatic carbons.

¹⁹F NMR: The fluorine NMR spectrum is crucial for this compound, as it would show distinct signals for each of the three fluorine atoms, confirming their positions on the benzene (B151609) ring. The coupling patterns between the fluorine atoms and with the nearby aromatic proton would be instrumental in confirming the 1,2,5-trifluoro substitution pattern.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄F₃NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

Predicted mass spectrometry data suggests a monoisotopic mass of 207.01433 Da. uni.lu Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the nitro group (NO₂), methoxy group (OCH₃), or fluorine atoms.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 208.02161 |

| [M+Na]⁺ | 230.00355 |

| [M-H]⁻ | 206.00705 |

| [M]⁺ | 207.01378 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Additionally, C-F stretching vibrations, C-O stretching for the methoxy group, and aromatic C-H and C=C stretching bands would be present, confirming the key functional groups.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal information about the electronic transitions within the conjugated π-system of the nitroaromatic ring. The presence of the nitro group and the methoxy group as auxochromes would influence the wavelength of maximum absorption (λₘₐₓ).

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and for determining its purity.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a highly effective technique for separating and identifying volatile and thermally stable compounds like substituted nitrobenzenes. A GC method would be developed to separate this compound from any potential positional isomers that might be formed during its synthesis. The choice of a suitable capillary column (e.g., with a non-polar or medium-polarity stationary phase) and optimization of the temperature program would be critical for achieving baseline separation of these closely related compounds.

High-Performance Liquid Chromatography (HPLC) is another essential tool for the purity assessment of non-volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be the standard approach. A UV detector would be used to monitor the elution of the compound. The retention time would be characteristic of the compound under the specific analytical conditions, and the peak area would be used to quantify its purity. This technique is crucial for quality control in synthetic chemistry.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Broader Academic Contributions and Future Research Directions

Fundamental Insights into Polyfunctionalized Aromatic Reactivity

The reactivity of 1,2,5-trifluoro-4-methoxy-3-nitrobenzene is dictated by the complex electronic interactions of its substituents. The nitro group and fluorine atoms are strongly electron-withdrawing, while the methoxy (B1213986) group is electron-donating through resonance. organicchemistrytutor.com This configuration creates a highly polarized aromatic ring, influencing its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAE): The powerful inductive effect of the three fluorine atoms and the nitro group deactivates the ring, making the fluorine atoms, particularly those ortho and para to the nitro group, susceptible to substitution by nucleophiles. stackexchange.comresearchgate.net The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, which lowers the activation energy for the rate-determining addition step. stackexchange.com

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating group and ortho-, para-director, donating electron density to the ring through resonance. jove.comlibretexts.orgyoutube.com This effect counteracts the deactivating nature of the fluorine and nitro substituents. The ultimate regioselectivity of EAS reactions on this substrate would depend on a delicate balance between these opposing electronic influences and steric hindrance. acs.org

Table 1: Influence of Substituents on the Reactivity of the Aromatic Ring

| Substituent | Electronic Effect | Influence on Aromatic Ring | Directing Effect in EAS |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Inductive and Resonance) | Strongly Deactivating | Meta-Director |

| -F (Fluoro) | Strongly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Deactivating (overall) | Ortho-, Para-Director |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Strongly Activating | Ortho-, Para-Director |

Advancements in Synthetic Methodologies for Fluorinated Nitroarenes

The synthesis of polyfunctionalized molecules like this compound drives innovation in synthetic organic chemistry. General strategies for preparing fluorinated nitroarenes include:

Nitration of Fluorinated Precursors: The direct nitration of a corresponding trifluoromethoxybenzene is a common approach. However, controlling regioselectivity can be challenging due to the presence of multiple activating and deactivating groups. nbinno.com

Halogen Exchange (HALEX) Fluorination: Starting from a polychlorinated or polybrominated methoxy nitrobenzene (B124822), selective chlorine/bromine atoms can be exchanged for fluorine using fluoride (B91410) sources like potassium fluoride, often facilitated by a phase-transfer catalyst. researchgate.net

Nucleophilic and Electrophilic Fluorination: The development of advanced fluorinating agents allows for the introduction of fluorine atoms at later stages of a synthesis. tcichemicals.comalfa-chemistry.com Electrophilic fluorinating agents can introduce fluorine onto electron-rich aromatic rings, while nucleophilic sources are used in SNAr reactions. mdpi.com

Enhancing Predictive Models for Chemical Transformations

The complex reactivity of this compound makes it an excellent candidate for computational modeling. Quantum chemistry methods can predict the regioselectivity of its reactions and provide insights into reaction mechanisms. semanticscholar.orgnih.gov

Predicting Regioselectivity: Computational models can calculate molecular properties like NMR shifts, frontier molecular orbitals, and electrostatic potential maps to predict the most likely sites for electrophilic or nucleophilic attack. acs.orgacs.org For polyfunctionalized systems, these predictions are crucial for designing effective synthetic routes. rsc.org

Mechanism Elucidation: Density Functional Theory (DFT) and other computational tools can be used to model transition states and reaction intermediates, helping to understand the energetic landscape of a reaction. nih.gov This is particularly valuable for understanding the competing influences of the various functional groups present in this molecule.

Potential as a Building Block for Complex Chemical Entities

Fluorinated nitroaromatics are valuable intermediates in organic synthesis. nbinno.comnbinno.com The distinct reactivity of each functional group on this compound allows for its stepwise modification into more complex molecules.

The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, such as diazotization or amide bond formation. researchgate.net

The fluorine atoms can be substituted by various nucleophiles (e.g., O, N, S-based) to introduce new functionalities. researchgate.net

The methoxy group can potentially be cleaved to reveal a phenol (B47542), providing another site for modification.

This multi-handle nature makes the compound a versatile scaffold for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique electronic properties of this molecule invite the exploration of new chemical reactions and catalysts.

Catalytic Reduction: Developing selective catalytic systems for the reduction of the nitro group in the presence of other reducible functionalities is an ongoing area of research. frontiersin.org Metal-free catalysts and novel transition-metal complexes are being investigated for such transformations. acs.orgbohrium.com

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring could provide more efficient routes to derivatives, avoiding multi-step sequences.

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative for modifying fluorinated compounds. nih.gov Enzymes like cytochrome P450s have been shown to catalyze reactions on fluorinated substrates. nih.gov

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov

Materials Science: Fluorinated aromatic compounds are used in the development of high-performance polymers, liquid crystals, and organic electronics. rsc.orgalfa-chemistry.comresearchgate.net The high thermal stability and chemical resistance conferred by fluorine atoms make derivatives of this compound potentially useful in creating advanced materials. nih.govacs.org The polarity and π-stacking behavior could be tuned for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Chemical Biology: Fluorine is a common feature in many pharmaceuticals and agrochemicals, where it can enhance metabolic stability, binding affinity, and bioavailability. alfa-chemistry.com Derivatives of this compound could be explored as scaffolds for new bioactive compounds. The functional groups also provide handles for attaching probes or linking to larger biological molecules. nih.gov

Uncharted Chemical Space within this Structural Motif

Despite the potential, the specific chemical space around this compound remains largely unexplored. Future research could focus on:

Systematic Derivatization: A systematic investigation of the reactivity of each functional group to build a library of novel compounds.

Biological Screening: Screening these new derivatives for biological activity across various therapeutic areas.

Polymer Synthesis: Using the molecule as a monomer or cross-linking agent to create novel fluorinated polymers with unique properties.

Photophysical Properties: Investigating the fluorescence or phosphorescence of its derivatives for potential applications in imaging or sensing.

The exploration of this and similar polyfunctionalized aromatic compounds will continue to push the boundaries of synthetic chemistry and lead to the development of new functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2,5-Trifluoro-4-methoxy-3-nitrobenzene, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with fluorinated benzene derivatives. Introduce the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80°C). Nitration can be achieved with HNO₃/H₂SO₄ at 0–5°C, leveraging fluorine's meta-directing effects to position the nitro group .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).

- Validation : Confirm purity via GC-MS (>95% by area) and ¹⁹F NMR (integration ratios for fluorine substituents) .

Q. How can NMR spectroscopy be optimized to resolve overlapping signals in this compound?

- Methodological Answer :

- ¹H NMR : Use deuterated DMSO-d₆ or CDCl₃ with relaxation delay ≥2 sec to enhance signal resolution. For methoxy protons (δ ~3.8–4.0 ppm), apply decoupling to minimize splitting from adjacent fluorine atoms.

- ¹⁹F NMR : Utilize a broadband probe and reference to CFCl₃. Assign peaks using coupling constants (e.g., J₃-F,4-F ~8–12 Hz) and compare with NIST spectral databases .

Q. What are the typical reaction pathways involving the nitro group in this compound?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) or SnCl₂·2H₂O in ethanol under reflux converts the nitro group to an amine. Monitor progress via TLC (Rf shift from 0.7 to 0.2 in ethyl acetate/hexane) .

- Nucleophilic Substitution : Replace the nitro group with thiols or amines under high-temperature conditions (e.g., NaSH in DMF at 120°C).

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹³C NMR shifts with computational predictions (DFT/B3LYP/6-31G*). Use HSQC and HMBC to resolve ambiguous assignments.

- Contradiction Analysis : If fluorine coupling patterns conflict with expected regiochemistry, perform X-ray crystallography to confirm substituent positions .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Effects : Fluorine's strong meta-directing nature can be exploited. For example, sulfonation with fuming H₂SO₄ at 50°C targets the para position to the methoxy group.

- Blocking Groups : Temporarily protect the nitro group (e.g., acetylation) to direct electrophiles to less-activated positions. Deprotect with NaOH/MeOH post-reaction .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 72h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24h. Use TGA-DSC to detect decomposition events (>200°C typical for nitroarenes) .

Q. Can computational methods predict the reactivity of this compound in novel cycloaddition or cross-coupling reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.